2h-Dibenzo[b,f]azepin-2-one
Description
Significance of the Dibenzoazepinone Core in Heterocyclic Organic Chemistry
The dibenzoazepine scaffold is a privileged structure in medicinal chemistry, forming the backbone of several well-established pharmaceutical agents. rsc.org Heterocyclic compounds, in general, are of immense importance as they are found in a large number of natural products and are core components of many drug molecules. cem.com The dibenzoazepinone core, a structural analog of dibenzazepines, is also found in pharmaceutically relevant organic molecules. researchgate.net
The significance of the dibenzoazepinone core lies in its versatile three-dimensional structure, which allows for the introduction of various substituents at different positions. This modularity enables chemists to fine-tune the steric and electronic properties of the molecule, leading to the development of compounds with diverse biological activities. The nitrogen atom within the azepine ring can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. ontosight.ai
The presence of the ketone group in the azepinone ring introduces a site for further chemical modification and potential metabolic activity. The nearly planar structure of 2H-Dibenzo[b,f]azepin-2-one, in contrast to the "butterfly" shape of its parent compound iminostilbene, is a key feature. iucr.org This planarity, along with slightly elongated carbon-nitrogen and carbon-oxygen double bonds, suggests a degree of resonance contribution from a nitrenium ion structure, which could influence its reactivity and biological interactions. iucr.org
Overview of Research Trajectories for this compound and Related Structures
Research surrounding this compound and related dibenzoazepine derivatives has followed several key trajectories:
Synthetic Methodologies: A primary focus of research has been the development of efficient and versatile synthetic routes to access the dibenzo[b,f]azepine core and its analogs. rsc.org Methods such as palladium-catalyzed cyclization reactions have been explored to construct the seven-membered ring system. nih.govresearchgate.net One effective two-step synthesis involves the N-arylation of indoles followed by an acid-catalyzed rearrangement. rsc.org
Structural and Spectroscopic Analysis: Detailed characterization of the molecular structure of this compound has been undertaken using techniques like X-ray crystallography. iucr.org These studies have provided valuable insights into its near-planar conformation and bond lengths, which are crucial for understanding its chemical behavior. iucr.org Spectroscopic data, including NMR and mass spectrometry, are essential for confirming the identity and purity of synthesized dibenzoazepine derivatives. nih.govlew.ro
Exploration of Biological Activity: The dibenzo[b,f]azepine framework is a well-known pharmacophore, and research has been directed towards synthesizing and evaluating new derivatives for various therapeutic applications. ontosight.ai For instance, novel dibenzo[b,f]azepines have been designed and synthesized as potential anticancer agents, showing activity against leukemia and acting as selective topoisomerase II inhibitors. nih.gov The core structure is also found in compounds investigated for their antioxidant properties. usm.my
Metabolic Studies: Understanding the metabolic fate of dibenzoazepine-containing compounds is critical. Research has investigated the metabolism of related drugs like carbamazepine (B1668303), with this compound being postulated to play a role in idiosyncratic reactions induced by this anticonvulsant. iucr.org The compound has been identified as a human metabolite, found in the kidney and liver. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[b][1]benzazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKDTTCYQAJIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=O)C=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298575 | |
| Record name | 2h-dibenzo[b,f]azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21186-31-2 | |
| Record name | Benzo(b)(1)benzazepin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021186312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2h-dibenzo[b,f]azepin-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2h-dibenzo[b,f]azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(B)(1)BENZAZEPIN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJN4CQ57JM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2h Dibenzo B,f Azepin 2 One and Its Chemical Derivatives
Classical and Established Synthetic Routes to the Dibenzoazepinone Scaffold
Established synthetic methodologies for the dibenzoazepinone framework have traditionally relied on lactamization, ring-closure cyclizations, and acid-mediated techniques. These methods have been foundational in providing access to the core structure.
Meyers' Lactamization Approaches for the Dibenzoazepinone Framework
The Meyers' lactamization is a powerful and stereoselective method for the synthesis of lactams, and its principles can be applied to the construction of complex frameworks like dibenzoazepinones. This method often involves the condensation of an amino alcohol with a ketoacid, leading to a bicyclic lactam. While direct synthesis of 2H-dibenzo[b,f]azepin-2-one via this method is not extensively documented in readily available literature, the underlying strategy is highly relevant for creating related azepinone-containing structures. For instance, a stereoselective approach to 7,5-fused bicyclic lactams has been demonstrated through the reaction of a 6-oxohexanoic acid with various chiral amino alcohols. nih.gov This reaction proceeds in the presence of an activating agent like 2-fluoro-1-ethylpyridinium tetrafluoroborate (B81430) (FEP) at 0 °C to yield bicyclic lactams in good yields and high diastereoselectivity. nih.gov
Newer, milder conditions for Meyers' lactamization have been developed, utilizing Mukaiyama's reagent for the activation of the carboxylic acid. This allows the reaction to proceed at a lower temperature of 40°C, often resulting in higher diastereoselectivity compared to standard dehydrating conditions. nih.gov Microwave-assisted, solvent-free conditions have also been shown to be effective, providing chiral lactams in good yields and high diastereoselectivity in shorter reaction times. nih.gov The choice of reagents and conditions can significantly influence the stereochemical outcome, as demonstrated in the synthesis of β-substituted oxazoloazepinones. nih.gov
| Parameter | Meyers' Lactamization Approaches |
| Key Reactants | Amino alcohol, Ketoacid |
| Activating Agents | 2-fluoro-1-ethylpyridinium tetrafluoroborate (FEP), Mukaiyama's reagent |
| Reaction Conditions | Dehydrating conditions (e.g., CH2Cl2/reflux/MgSO4), Milder conditions (40°C with Mukaiyama's reagent), Microwave irradiation |
| Key Feature | Stereoselective formation of the lactam ring |
Ring Closure and Cyclization Strategies in Dibenzoazepinone Synthesis
Ring closure and cyclization reactions are fundamental to the synthesis of the tricyclic dibenzoazepinone scaffold. A common strategy involves the intramolecular cyclization of a suitably substituted precursor. For example, the synthesis of 5H-dibenzo[b,f]azepine can be achieved from carbamazepine (B1668303). nih.gov In a general procedure, carbamazepine is suspended in water with sodium hydroxide (B78521) and heated under reflux. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is filtered to afford 5H-dibenzo[b,f]azepine in high yield. nih.gov
Ring-closing metathesis (RCM) has also emerged as a powerful tool for constructing seven-membered rings, including benzazepine and benzazocine derivatives. nih.gov This strategy involves the use of a ruthenium catalyst, such as Grubbs' catalyst, to facilitate the intramolecular cyclization of a diene-containing precursor. While not a direct route to this compound, the principles of RCM are applicable to the synthesis of unsaturated seven-membered benzo-fused heterocycles. nih.gov
| Strategy | Starting Material Example | Key Reagents/Conditions | Product Example | Yield |
| Ring Closure | Carbamazepine | NaOH, water, reflux | 5H-Dibenzo[b,f]azepine | 95% nih.gov |
| Ring-Closing Metathesis | Diene-substituted precursors | Grubbs' catalyst | Unsaturated benzazepines | Not specified |
Polyphosphoric Acid-Mediated Cyclization Techniques in Azepinone Formation
Polyphosphoric acid (PPA) is a versatile and powerful dehydrating agent that has been extensively used in organic synthesis, particularly for intramolecular cyclization reactions to form cyclic ketones and heterocyclic compounds. mdpi.comresearchgate.net Its high viscosity and dehydrating properties at elevated temperatures facilitate the cyclization of carboxylic acids onto aromatic rings. mdpi.com
In the context of azepinone synthesis, PPA can be employed to mediate the cyclization of appropriate precursors. For instance, the cyclization of acids using PPA is a key step in the synthesis of various natural products containing cyclic ketone moieties. mdpi.com While a direct PPA-mediated synthesis of this compound from a specific precursor is not explicitly detailed in the provided sources, the general applicability of PPA for such transformations is well-established. nih.govscispace.com For example, PPA has been used in a metal-free Fisher indole (B1671886) synthesis through a tandem hydroamination-cyclization reaction, showcasing its utility in forming heterocyclic rings. nih.gov Furthermore, an unexpected acid-catalyzed rearrangement of certain 3-(arylthio)indoles to 2-(2-aminophenyl)benzothiophenes occurs upon heating in PPA, highlighting its role in facilitating complex molecular rearrangements. rsc.org
The reaction conditions for PPA-mediated cyclizations typically involve heating the substrate with PPA, sometimes in the presence of a co-solvent like xylene to simplify the workup. mdpi.com The workup procedure usually involves the careful addition of ice to manage the exothermic reaction with water. mdpi.com
Modern and Advanced Synthetic Strategies
More contemporary approaches to the synthesis of dibenzoazepinone and related scaffolds often utilize transition metal catalysis and novel rearrangement strategies, offering improved efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Tandem Reactions for 7-Aryl-2H-azepin-2-one Scaffolds
Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in tandem reactions provides an efficient pathway to complex molecular architectures. A notable example is the palladium-catalyzed addition-cyclization cascade of [1,1'-biaryl]-2,2'-dimethylnitriles with arylboronic acids, which offers a one-pot strategy for constructing 7-aryl-2H-azepin-2-one scaffolds. nih.gov This protocol demonstrates excellent chemoselectivity, allowing for the synthesis of various benzo[c]pyrido[2,3-e]azepin and benzo[c]thieno[3,2-e]azepin scaffolds. nih.gov The method is valued for its use of readily available starting materials, high efficiency, broad substrate scope, and excellent functional group compatibility. nih.gov
Another palladium-catalyzed cascade reaction involves the reaction of 2'-acetyl-[1,1'-biphenyl]-2-carbonitriles with arylboronic acids to produce 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines. nih.gov This highlights the versatility of palladium catalysis in synthesizing diverse seven-membered heterocyclic systems.
| Reaction Type | Starting Materials | Catalyst System | Product |
| Addition-Cyclization Cascade | [1,1'-Biaryl]-2,2'-dimethylnitriles, Arylboronic acids | Palladium catalyst | 7-Aryl-2H-azepin-2-one scaffolds nih.gov |
| Cascade Reaction | 2'-Acetyl-[1,1'-biphenyl]-2-carbonitriles, Arylboronic acids | Palladium catalyst | 5-Arylidene-7-aryl-5H-dibenzo[c,e]azepines nih.gov |
Synthesis via N-Arylation and Acid-Catalyzed Rearrangements of Indole Precursors
The use of indole precursors provides an elegant pathway to dibenzo[b,f]azepine derivatives through N-arylation followed by rearrangement. A two-step synthesis of substituted dibenzo[b,f]azepines has been reported starting from commercially available indole precursors. nih.gov The N-arylindoles are synthesized via a copper-catalyzed Ullman-type coupling or a palladium-catalyzed Buchwald–Hartwig amination. nih.govnih.gov The subsequent rearrangement of these N-arylindoles, often conducted at elevated temperatures, leads to the desired dibenzo[b,f]azepine scaffold. nih.gov It is noted that lower reaction temperatures (e.g., 100 °C) can lead to cleaner reaction profiles by minimizing the formation of acridine (B1665455) byproducts. nih.gov
A Brønsted-acid-catalyzed cyclization of an in situ generated dihydrospiroquinoline intermediate has also been developed for the synthesis of 5,6,7,12-tetrahydrobenzo nih.govnih.govazepino[4,5-b]indole derivatives under mild conditions. rsc.org This annulation process involves the intramolecular cyclization of a ketimine moiety formed in situ, which then rearranges to the azepinoindole structure. rsc.org
| Strategy | Precursor | Key Reactions | Catalyst/Reagents |
| N-Arylation and Rearrangement | Indole | Ullman-type coupling or Buchwald–Hartwig amination, Thermal rearrangement | Copper or Palladium catalyst nih.gov |
| Acid-Catalyzed Cyclization/Rearrangement | Indole-based precursors | In situ generation of dihydrospiroquinoline, Intramolecular cyclization | Brønsted acid rsc.org |
Photochemical Routes to Dibenzoazepinone Structures
Photochemical reactions offer a powerful and often milder alternative to traditional thermal methods for the synthesis of complex organic molecules, including dibenzoazepinone structures. These methods frequently proceed through highly reactive intermediates, enabling unique bond formations and skeletal rearrangements.
A notable metal-free photochemical approach involves the generation of a 2-aryloxyaryl nitrene from a corresponding azide (B81097) precursor using blue light irradiation. researchgate.netnih.gov This is followed by a cascade reaction that includes a [2+1] annulation and a ring expansion, ultimately yielding the azepinone derivative. researchgate.netnih.gov Computational studies suggest that this process occurs via a stepwise formation of an aziridine (B145994) intermediate, which then undergoes ring expansion to form the seven-membered ring. researchgate.netnih.gov The reaction is often catalyzed by a Brønsted acid and utilizes water as a key reagent. nih.gov
Historically, high-power ultraviolet (UV) light has been employed to promote the decomposition of aryl azides in the presence of nucleophiles to produce azepinone derivatives. nih.gov However, recent advancements have focused on milder conditions, such as the use of visible light, to achieve these transformations, presenting a greener synthetic route. nih.gov
The versatility of photochemical methods is further demonstrated by their application in various rearrangements. For instance, photochemical rearrangements of certain cyclic compounds can lead to the formation of cyclopropanes from cyclobutanones through photodecarbonylation. etsu.edu While not directly forming a dibenzoazepinone, this illustrates the principle of using light to induce significant structural changes.
Table 1: Comparison of Photochemical Methods for Azepinone Synthesis
| Method | Light Source | Catalyst | Key Intermediate | Noteworthy Features |
| 2-Aryloxyaryl Azide Cascade | Blue LEDs | Brønsted Acid (e.g., TsOH) | 2-Aryloxyaryl Nitrene | Metal-free, mild conditions. researchgate.netnih.govnih.gov |
| Aryl Azide Decomposition | High-Power UV Light | None | Aryl Nitrene | Traditional method, requires high energy input. nih.gov |
| Photodecarbonylation | UV Light | None | Not Applicable | Example of photochemical rearrangement. etsu.edu |
One-Pot and Cascade Synthesis Approaches for Polycyclic Azepinones
One-pot and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex polycyclic molecules, such as azepinones, in a single reaction vessel, minimizing purification steps and resource consumption. rsc.org These approaches often involve a sequence of reactions where the product of one step becomes the substrate for the next.
A prominent example is the one-pot Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence. This method has been successfully employed to synthesize novel polyheterocycles from azido (B1232118) aldehydes and homophthalic anhydrides at room temperature, achieving high yields and diastereoselectivity. mdpi.com This strategy has also been extended to other cyclic anhydrides, showcasing its potential in generating diverse polyheterocyclic scaffolds. mdpi.com
Another powerful cascade reaction for synthesizing tribenzo[b,d,f]azepines utilizes 2-aminobenzoic acids and cyclic hypervalent diaryliodonium reagents under palladium(II) catalysis. acs.org In this process, the carboxylic acid group serves as a traceless directing group for N–H activation and arylation, followed by a tandem π-extended decarboxylative annulation. acs.org
Furthermore, multicomponent reactions have been integrated with one-pot syntheses to create methods with excellent pot, atom, and step economy. researchgate.net For instance, the synthesis of dihydroquinazolinethione-based polycyclic systems has been achieved through a one-pot process that includes a [3+2] cycloaddition of azomethine ylides, a Staudinger-aza-Wittig reaction of azides, the formation of isothiocyanates, and subsequent cyclization. researchgate.net
Enzymatic multi-step one-pot syntheses have also been developed for bioactive cyclopentenones, demonstrating the applicability of biocatalysis in cascade reactions. nih.gov This approach utilizes a sequence of enzymes to carry out a multi-step transformation in a single pot. nih.gov
Table 2: Examples of One-Pot and Cascade Syntheses for Azepinone-Related Structures
| Reaction Sequence | Starting Materials | Key Features | Resulting Structure |
| Staudinger/aza-Wittig/Castagnoli–Cushman | Azido aldehydes, Homophthalic anhydrides | High yield and diastereoselectivity at room temperature. mdpi.com | Polyheterocycles |
| Pd(II)-catalyzed Decarboxylative Annulation | 2-Aminobenzoic acids, Cyclic diaryliodonium reagents | Step-economical, traceless directing group. acs.org | Tribenzo[b,d,f]azepines |
| Multicomponent/One-Pot Sequence | Azomethine ylides, Azides, Isothiocyanates | High pot, atom, and step economy. researchgate.net | Dihydroquinazolinethione-based polycyclics |
Ring Expansion and Contraction Strategies in Dibenzoazepinone Chemistry
Ring expansion and contraction reactions are fundamental strategies in organic synthesis for accessing cyclic structures that are otherwise difficult to prepare. etsu.eduresearchgate.net These methods are particularly valuable in the synthesis of medium and large-ring compounds like dibenzoazepinones.
Ring Expansion:
Ring expansion strategies often utilize existing ring structures to avoid the unfavorable enthalpic and entropic effects associated with de novo ring formation. researchgate.net A notable example is the Dowd–Beckwith reaction, which involves the ring-expansion of cyclic ketones via alkoxy radicals. researchgate.net This method has been applied to transform a methyl group into a synthon for constructing expanded rings. researchgate.net
Another approach involves the formal cross-dimerization between three-membered aza-heterocycles and three- or four-membered-ring ketones, facilitated by synergistic bimetallic catalysis. nih.gov This strategy provides a general route to various N-heterocycles, including 3-benzazepinones. nih.gov Mechanistic studies suggest that the C-C bond of the strained ring ketone is initially cleaved by a Pd(0) species. nih.gov
A double ring expansion strategy has also been developed for the construction of fused 3-benzazepines. figshare.com This one-pot operation involves the oxidative ring expansion of spiroamine compounds with N-chlorosuccinimide, followed by the ring expansion of the resulting ketiminium ion intermediates with trimethylsilyldiazomethane. figshare.com
Ring Contraction:
Ring contraction reactions reduce the size of a hydrocarbon ring and can be a powerful tool for increasing molecular complexity. etsu.eduntu.ac.uk These reactions can be induced by various factors, including acids, bases, oxidation, and light. etsu.edu A key principle in some ring contractions is the generation of a carbocation on a carbon atom within the ring, which can then trigger a rearrangement to a smaller, more stable ring. youtube.comyoutube.com
For instance, the Wolff rearrangement converts α-diazo-ketones into ketenes, which can then be used to form smaller cyclic products. etsu.edu While not a direct synthesis of dibenzoazepinones, this illustrates a fundamental ring contraction mechanism. More recently, enzymatic methods using nonheme diiron N-oxygenase have been shown to facilitate the contraction of a benzene (B151609) ring under mild, aqueous conditions. nih.gov
Table 3: Key Ring Expansion and Contraction Strategies
| Strategy | Type | Key Reagents/Catalysts | Driving Force |
| Dowd–Beckwith Reaction | Expansion | - | Formation of more stable radical |
| Bimetallic Cross-Dimerization | Expansion | Pd(0) catalyst | Cleavage of strained ring |
| Double Ring Expansion | Expansion | N-chlorosuccinimide, Trimethylsilyldiazomethane | Sequential expansion of two rings |
| Carbocation Rearrangement | Contraction | Acid | Relief of ring strain, formation of a more stable carbocation. youtube.com |
| Wolff Rearrangement | Contraction | Light, Heat, or Transition Metals | Formation of a ketene (B1206846) intermediate |
| Enzymatic Benzene Contraction | Contraction | Nonheme diiron N-oxygenase | Enzymatic catalysis |
General Derivatization Strategies for the this compound Core
The this compound core serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. researchgate.netnih.gov Derivatization strategies often focus on modifying the core structure to modulate its physicochemical and biological properties.
One common approach involves reactions at the nitrogen atom of the azepine ring. For example, 5H-dibenzo[b,f]azepine can be reacted with phosgene (B1210022) or a phosgene equivalent to form 5H-dibenzo[b,f]azepine-5-carbonyl chloride. researchgate.net This reactive intermediate can then be treated with various nucleophiles, such as 1-phenylpiperazine (B188723) or pyrrolidine (B122466), to yield a series of amide derivatives. researchgate.net
Another strategy involves the introduction of substituents onto the aromatic rings of the dibenzoazepine framework. This can be achieved through various aromatic substitution reactions. For instance, the synthesis of photoswitchable azo-dibenzo[b,f]oxepine derivatives has been reported, where an azo group is introduced, allowing for photochemical control of the molecule's geometry. nih.govmdpi.com
Furthermore, the dibenzo[b,f]azepine core can be incorporated into larger, more complex polycyclic systems. For example, novel rigid dibenzo[b,f]azepines have been designed and synthesized by constructing a 1,3,4-oxadiazole (B1194373) ring fused to the dibenzoazepine scaffold. nih.gov This was achieved by reacting a derivative of 5H-dibenzo[b,f]azepine with phosphorus oxychloride to induce ring closure. nih.gov
Table 4: Examples of Derivatization Reactions on the Dibenzo[b,f]azepine Core
| Reaction Type | Reagents | Position of Derivatization | Resulting Functional Group/Structure |
| Amide Formation | 5H-dibenzo[b,f]azepine-5-carbonyl chloride, Amines (e.g., 1-phenylpiperazine) | Nitrogen of the azepine ring | Carboxamide |
| Azo Coupling | Dibenzo[b,f]oxepine scaffold, Aldehydes, BF3·OEt2 | Aromatic rings | Azo-dibenzo[b,f]oxepine |
| Oxadiazole Ring Formation | Dibenzo[b,f]azepine derivative, Phosphorus oxychloride | Fused to the dibenzoazepine core | 1,3,4-Oxadiazole ring |
Chemical Reactivity and Transformation Mechanisms of 2h Dibenzo B,f Azepin 2 One
Reactions at the Azepinone Ring System and its Carbonyl Moiety
The azepinone ring, with its inherent strain and the presence of a nitrogen atom, alongside the electrophilic carbonyl group, serves as a hub for various chemical transformations.
Reduction Reactions: The carbonyl group of the dibenzoazepinone core can undergo reduction to the corresponding alcohol. For instance, 5H-dibenzo[b,f]azepin-2-one can be reduced by sodium dithionite (B78146) to yield 5H-dibenzo[b,f]azepin-2-ol. researchgate.net
Oxidation Reactions: The dibenzoazepine nucleus can be susceptible to oxidation. For example, 5H-dibenzo[b,f]azepine can be oxidized using Fremy's salt to produce 2H-dibenzo[b,f]azepin-2-one. researchgate.net
Condensation Reactions: The carbonyl group can participate in condensation reactions. For example, multicomponent reactions involving cyclic enaminones and other reagents can lead to the formation of complex fused heterocyclic systems. acs.org
Ring Expansion and Rearrangement: While not a direct reaction of this compound itself, the broader azepine class of compounds can be synthesized through ring expansion of smaller ring systems, such as aryl azides, often initiated by photolysis. researchgate.net This highlights the inherent flexibility of the seven-membered ring system.
A summary of representative reactions is presented in the table below.
| Reaction Type | Reagent(s) | Product | Reference |
| Oxidation | Fremy's salt | This compound | researchgate.net |
| Reduction | Sodium dithionite | 5H-Dibenzo[b,f]azepin-2-ol | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Dibenzoazepinone Framework
The fused benzene (B151609) rings of the dibenzoazepinone framework are amenable to both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the azepinone system.
Nucleophilic Aromatic Substitution: While less common on electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on the dibenzoazepinone framework, particularly if activated by strong electron-withdrawing groups. youtube.com The mechanism typically involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com
The table below outlines the general principles of these substitution reactions.
| Reaction Type | General Mechanism | Key Intermediates | Influencing Factors |
| Electrophilic Aromatic Substitution | Attack of an electrophile on the aromatic ring | Carbocation (Arenium ion) | Activating/Deactivating groups, reaction temperature |
| Nucleophilic Aromatic Substitution | Attack of a nucleophile on the aromatic ring | Meisenheimer complex, Benzyne intermediate | Electron-withdrawing groups, nature of the leaving group |
Protonation and Acid-Base Chemistry of the Dibenzoazepinone Nitrogen
The nitrogen atom within the azepinone ring possesses a lone pair of electrons and can exhibit basic properties. libretexts.org However, its basicity is significantly influenced by the electronic environment.
Protonation: The nitrogen atom can be protonated by strong acids. masterorganicchemistry.com The resulting conjugate acid will have a positive formal charge on the nitrogen. youtube.com The pKa of the protonated nitrogen is a measure of the basicity of the parent molecule. msu.edu
Amphiprotic/Amphoteric Character: Depending on the specific substituents and reaction conditions, some azepine derivatives can act as either an acid or a base, demonstrating amphiprotic or amphoteric behavior. ibrecap.com
The acid-base properties are crucial in catalytic processes and for controlling the reactivity of the molecule. masterorganicchemistry.com
Functional Group Interconversions and Modifications of this compound Derivatives
The functional groups present on the this compound scaffold can be readily converted into other functionalities, expanding its synthetic utility. imperial.ac.uk
Conversion of the Carbonyl Group: The ketone can be transformed into an oxime by reaction with hydroxylamine. sciendo.com This oxime can then undergo further reactions, such as the Beckmann rearrangement, to yield lactams. nih.gov
Reactions at the Nitrogen Atom: The nitrogen atom can be acylated to form amides. ambeed.com
Modifications of Substituents: Substituents on the aromatic rings can be modified. For example, a nitro group can be reduced to an amine, which can then be further functionalized. vanderbilt.edu Halogen atoms can be replaced via nucleophilic substitution or participate in cross-coupling reactions. researchgate.net
These interconversions allow for the synthesis of a wide array of derivatives with diverse properties.
| Initial Functional Group | Reagent(s) | Resulting Functional Group |
| Ketone (C=O) | Hydroxylamine | Oxime (C=NOH) |
| Amine (NH) | Acyl chloride | Amide (N-C=O) |
| Nitro (NO2) | Reducing agents (e.g., H2, Pd/C) | Amine (NH2) |
| Halide (X) | Nucleophiles, Metal catalysts | Various substituted derivatives |
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving the dibenzoazepinone core is essential for controlling reaction outcomes and designing new synthetic strategies.
Cyclization Reactions: The formation of the dibenzo[b,f]azepine ring system can proceed through various mechanistic pathways, including radical cyclizations and acid-catalyzed rearrangements of N-arylindoles. researchgate.netrsc.org
Multicomponent Reactions: Mechanistic studies of multicomponent reactions that form complex heterocyclic structures often reveal a cascade of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclizations. beilstein-journals.org
Role of Catalysts: Lewis acids and Brønsted acids are often employed to catalyze reactions involving the dibenzoazepinone framework. acs.org For example, a BBr3-catalyzed intramolecular condensation of an enamide and an aldehyde has been used to construct the azepinone ring. researchgate.net
Theoretical Studies: Computational methods, such as Density Functional Theory (DFT) calculations, can provide insights into reaction pathways and rationalize the formation of different products. acs.org
Mechanistic investigations often involve a combination of experimental techniques (e.g., kinetic studies, isolation of intermediates) and computational modeling.
Structural Elucidation and Advanced Spectroscopic Characterization of 2h Dibenzo B,f Azepin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of dibenzo[b,f]azepine derivatives. While specific NMR data for the parent 2H-dibenzo[b,f]azepin-2-one is not extensively reported in the available literature, a wealth of information exists for its various substituted analogues.
¹H NMR spectroscopy provides detailed information about the chemical environment of protons. In dibenzo[b,f]azepine derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants are influenced by the nature and position of substituents on the dibenzo[b,f]azepine core. For instance, in several reported derivatives, the protons of the two benzene (B151609) rings exhibit complex splitting patterns due to proton-proton coupling. iucr.orgresearchgate.netscite.ai Protons on substituent groups, such as methyl or benzyl (B1604629) groups attached to the nitrogen atom, have characteristic chemical shifts in the upfield region.
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The carbonyl carbon of the azepinone ring is a key diagnostic signal, typically appearing significantly downfield. For example, in a series of (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone derivatives, the carbonyl carbon (C15) signal was observed at approximately 159.173 ppm. iucr.org The quaternary carbons of the fused benzene rings also show distinct signals, with those adjacent to the nitrogen atom appearing at different chemical shifts compared to the others. iucr.orgresearchgate.net
Below are representative NMR data for selected dibenzo[b,f]azepine derivatives:
¹H NMR Data for (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone (16a) iucr.org
| Chemical Shift δ (ppm) | Multiplicity | Coupling Constants (J) in Hz | Assignment |
| 7.609-7.578 | dd | J1,2 = 8.0, J1,3 = 1.0 | H1, H10 |
| 7.428-7.372 | m | J2,1 = 8.0, J2,3 = 7.0, J2,4 = 1.95 | H2, H9 |
| 7.308-7.275 | dd | J4,3 = 7.0, J4,2 = 1.95 | H4, H7 |
| 7.260-7.207 | m | J3,4 = 7.0, J3,2 = 7.0, J3,1 = 1.0 | H3, H8 |
| 6.970 | s | - | H5, H6 |
| 2.988-2.944 | t | J16,17 = 6.8 | H16, H19 |
| 1.692-1.646 | t | J17,16 = 6.8 | H17, H18 |
¹³C NMR Data for (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone (16a) iucr.org
| Chemical Shift δ (ppm) | Assignment |
| 159.173 | C15 (C=O) |
| 142.850 | C11, C14 |
| 134.861 | C12, C13 |
| 48.175 | C16, C19 |
| 25.683 | C17, C18 |
Vibrational Spectroscopy for Functional Group Analysis (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound and its derivatives, the most characteristic absorption band is that of the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1650-1720 cm⁻¹. scite.aigoogle.com The exact position of this band can be influenced by the electronic effects of substituents on the dibenzo[b,f]azepine ring system.
Other important vibrational bands include those corresponding to the C=C stretching of the aromatic rings, usually found in the 1450-1600 cm⁻¹ region, and the C-N stretching vibrations. The N-H stretching vibration, if present, would appear as a sharp band in the 3300-3500 cm⁻¹ region. nih.gov In derivatives where the nitrogen atom is substituted, this band will be absent. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. google.com
Characteristic FT-IR Absorption Bands for Dibenzo[b,f]azepine Derivatives scite.aigoogle.com
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3326 - 3360 |
| Aromatic C-H Stretch | 3014 - 3069 |
| Carbonyl (C=O) Stretch | 1622 - 1735 |
| Aromatic C=C Stretch | 1472 - 1595 |
Mass Spectrometry Techniques for Molecular Formula Determination (ESI-MS, APCI-MS, HRMS)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common soft ionization techniques used for the analysis of dibenzo[b,f]azepine derivatives, as they typically produce intact molecular ions or protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight. iucr.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation patterns observed in the mass spectra can provide valuable structural information. For example, in the ESI mass spectrum of (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone, fragments corresponding to the dibenzo[b,f]azepine moiety and the pyrrolidine-1-carbonyl group are observed, confirming the structure of the molecule. iucr.org Both ESI and APCI have been successfully employed for the analysis of dibenzo[b,f]azepine derivatives, with the choice of ionization source sometimes influencing the sensitivity and fragmentation observed.
Representative Mass Spectrometry Data for Dibenzo[b,f]azepine Derivatives
| Compound | Ionization Mode | Observed m/z | Assignment | Reference |
| (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone (16a) | ESI | 293 | [M+H]⁺ | iucr.org |
| 2-(5H-dibenzo[b,f]azepin-5-yl)-5-(p-tolyl)-1,3,4-oxadiazole (5d) | APCI⁺ | 352 | [M+H]⁺ | |
| 2-(5H-dibenzo[b,f]azepin-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (5e) | APCI⁺ | 383 | [M+H]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of the parent compound, this compound, has been determined and reveals that the molecule is nearly planar. iucr.org This is in contrast to its parent compound, iminostilbene, which exhibits a pronounced "butterfly" structure. iucr.org
The near planarity of this compound suggests a degree of aromatic character in the central azepine ring. iucr.org Analysis of the bond lengths within the molecule shows a slight elongation of the C=N and C=O bonds, which supports the contribution of a nitrenium ion resonance structure. iucr.org
For many derivatives of dibenzo[b,f]azepine, the seven-membered azepine ring adopts a boat conformation. The dihedral angle between the two fused benzene rings is a key structural parameter and is influenced by the substituents on the azepine ring. For example, in 5-methyl-5H-dibenzo[b,f]azepine, this dihedral angle is 47.1(2)°, while in 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine, it is 52.59(6)°.
Selected Crystallographic Data for Dibenzo[b,f]azepine Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| This compound | - | - | Nearly planar molecule | iucr.org |
| 5-Methyl-5H-dibenzo[b,f]azepine | Orthorhombic | Pca2₁ | Boat conformation of azepine ring; Dihedral angle 47.1(2)° | |
| 5-(4-Methylbenzyl)-5H-dibenzo[b,f]azepine | Monoclinic | P2₁/c | Boat conformation of azepine ring; Dihedral angle 52.59(6)° | |
| 5-[3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]Methyl-5H-dibenzo-[b,f]azepine | - | - | Boat conformation of azepine ring; Dihedral angle 53.39(7)° |
Other Advanced Spectroscopic Methods for Electronic Structure Probing
Beyond the core techniques of NMR, IR, and MS, other advanced spectroscopic methods can provide further insights into the electronic structure of dibenzo[b,f]azepine derivatives.
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Dibenzo[b,f]azepine derivatives typically exhibit absorption maxima corresponding to the π→π* transitions of the aromatic rings and the n→π* transition of the carbonyl group. For instance, in a series of 10,11-dihydro-5H-dibenzo[b,f]azepine derivatives, absorption maxima were observed around 207 nm (aromatic rings) and 248 nm (C=O). iucr.org
Analysis of Intermolecular Interactions via Hirshfeld Surfaces
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This technique maps the closest intermolecular contacts to a molecule's surface, providing a detailed picture of how molecules pack together in the solid state.
For dibenzo[b,f]azepine derivatives, Hirshfeld surface analysis has revealed that C-H···π and H···H interactions are the major contributors to the crystal packing. The fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative breakdown of the different types of intermolecular contacts. For example, in some derivatives, H···H contacts can account for over 50% of the total intermolecular interactions.
The analysis can also visualize electrostatic potential on the molecular surface, identifying regions that are likely to act as hydrogen bond donors or acceptors. This information is crucial for understanding the stability of the crystal structure and for predicting the solid-state properties of the material.
Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Dibenzoazepine Derivative
| Contact Type | Percentage Contribution |
| C···H | 32% |
| H···H | 52% |
| N···H | 13% |
| C···N | 1% |
| C···C | 2% |
Theoretical and Computational Chemistry of 2h Dibenzo B,f Azepin 2 One
Quantum Chemical Calculations for Electronic Structure and Bonding (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding of complex organic molecules like 2H-Dibenzo[b,f]azepin-2-one. These methods provide a detailed picture of electron distribution, orbital energies, and the nature of chemical bonds within the molecule.
DFT calculations, often using functionals like B3LYP and OPBE combined with basis sets such as TZVP, have been employed to model the molecular and electronic structures of dibenzoazepine derivatives. mdpi.comnih.gov These calculations can determine key parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Ab initio methods, while computationally more demanding, can offer even higher accuracy for electronic structure calculations. These methods, which are based on first principles without empirical parameterization, can be used to benchmark DFT results and provide a more rigorous understanding of electron correlation effects. rsdjournal.org
| Parameter | Method | Value | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | DFT/B3LYP | Data not specifically available for this compound, but generally calculated for derivatives. | mdpi.com |
| Electron Affinity | DFT | Calculations on related structures indicate the influence of substituents on this property. | semanticscholar.org |
| Ionization Potential | DFT | Calculations on related structures indicate the influence of substituents on this property. | semanticscholar.org |
Molecular Geometry and Conformation Analysis
The three-dimensional structure of this compound is crucial for its chemical behavior. The central seven-membered azepine ring is not planar and can adopt various conformations. Theoretical calculations are instrumental in determining the most stable conformation and the energy barriers between different forms.
For the parent 5H-dibenzo[b,f]azepine, the central seven-membered ring typically adopts a boat-like conformation. cdnsciencepub.com The introduction of the ketone at the 2-position in this compound will influence the geometry of the entire tricyclic system. Computational studies can optimize the molecular geometry to find the lowest energy structure. These calculations often start with an initial geometry, perhaps from X-ray crystallography data of a related compound, and then use energy minimization procedures. mdpi.com
| Parameter | Method | Calculated Value | Reference |
|---|---|---|---|
| Central Ring Conformation | DFT-D3 B3LYP/6-311++G** | Typically a boat conformation for the seven-membered ring. | mdpi.com |
| Bond Lengths (C-N, C=C, C=O) | DFT | Specific values are calculated to understand bonding characteristics. | mdpi.comnih.gov |
| Dihedral Angles | DFT | Define the folding of the tricyclic system. | mdpi.com |
Aromaticity and Antiaromaticity Investigations in the Dibenzoazepinone System
The concept of aromaticity is central to understanding the stability and reactivity of the dibenzoazepinone system. The two outer benzene (B151609) rings are clearly aromatic. However, the nature of the central seven-membered ring is more complex and has been a subject of theoretical investigation.
Aromaticity is often evaluated using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). beilstein-journals.org NICS calculations, for instance, can predict the degree of aromaticity or antiaromaticity of a ring system based on the computed magnetic shielding at the ring's center.
Computational Modeling of Reaction Mechanisms and Pathways
For instance, the synthesis of dibenzo[b,f]azepine derivatives often involves cyclization reactions. researchgate.net Computational modeling can elucidate the step-by-step mechanism of these ring-forming processes, helping to explain observed regioselectivity and stereoselectivity. DFT calculations can be used to locate the transition state structures and calculate the activation energies for different possible reaction channels.
Furthermore, computational studies can predict the reactivity of different sites within the this compound molecule. For example, by calculating atomic charges and frontier molecular orbital densities, one can predict which atoms are more susceptible to nucleophilic or electrophilic attack. This information is invaluable for designing new synthetic routes to functionalized dibenzoazepinones.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.
For this compound, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. usm.my The predicted frequencies for characteristic functional groups, such as the C=O stretch of the ketone and the N-H stretch of the azepine ring, can be compared with experimental IR data to confirm the molecule's structure. lew.ro
NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. lew.ronih.gov This is achieved by calculating the magnetic shielding of each nucleus. These predicted spectra are powerful tools for assigning the signals in experimental NMR spectra.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. lew.ro This can help in understanding the electronic structure and the nature of the chromophores within the molecule.
| Spectroscopic Technique | Predicted Parameter | Computational Method | Reference |
|---|---|---|---|
| Infrared (IR) | Vibrational Frequencies (e.g., C=O stretch) | DFT | usm.my |
| NMR | ¹H and ¹³C Chemical Shifts | DFT (GIAO method) | nih.gov |
| UV-Vis | Electronic Transition Wavelengths (λmax) | TD-DFT | lew.ro |
Chemical Applications and Synthetic Utility of 2h Dibenzo B,f Azepin 2 One Derivatives
2H-Dibenzo[b,f]azepin-2-one as a Versatile Scaffold in Organic Synthesis
The this compound framework is a valuable building block in organic synthesis, primarily due to the reactivity of its constituent parts: the enone system within the seven-membered ring, the secondary amine, and the aromatic rings. researchgate.netgoogle.com Synthetic chemists leverage these features to construct a variety of derivatives. For instance, the nitrogen atom can be functionalized through reactions like acylation. The reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with cyclic secondary amines such as pyrrolidine (B122466) yields new amide derivatives. researchgate.net
The synthesis of the core scaffold itself can be achieved through several methods, including palladium-catalyzed intramolecular cyclizations. researchgate.net One approach involves a three-component reaction using aryl bromides, o-bromoanilines, and norbornene or norbornadiene, where the presence of potassium iodide is crucial for reaction rate and selectivity. researchgate.net Another strategy employs a pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, followed by N-acetylation and subsequent coupling reactions to build the seven-membered ring. rsc.org
Derivatives such as 8-hydroxy-2H-dibenz[b,f]azepin-2-one serve as platforms for further modification. This compound can be synthesized and subsequently used to create glycosylated derivatives by reacting it with compounds like acetobromogalactose in the presence of silver(I) oxide. google.com The ketone group can also undergo condensation reactions. For example, 3,4-dihydro-1H-benzo[b]azepin-2,5-dione reacts with O-methylhydroxylamine to form an oxime ether, (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. mdpi.com These transformations highlight the scaffold's utility in generating a diverse library of compounds.
Table 1: Selected Synthetic Transformations of the Dibenzo[b,f]azepine Scaffold
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 5H-dibenzo[b,f]azepine-5-carbonyl chloride | Pyrrolidine, Dioxane | Amide derivative | researchgate.net |
| 8-hydroxy-2H-dibenz[b,f]azepin-2-one | Acetobromogalactose, Silver(I) oxide, Quinoline | Galactopyranosyloxy derivative | google.com |
| 3,4-dihydro-1H-benzo[b]azepin-2,5-dione | O-methylhydroxylamine, Pyridine (B92270), Ethanol | Oxime ether | mdpi.com |
| 2-(2′-bromophenyl)ethynylaniline | HBr or HCl, then Acetic anhydride, then Pd catalyst | 10-Arylated dibenzo[b,f]azepine | rsc.org |
Development of Novel Polycyclic and Heterocyclic Frameworks
The dibenzo[b,f]azepine scaffold is instrumental in the synthesis of more complex, fused polycyclic and heterocyclic systems. researchgate.net The inherent reactivity of the core allows for annulation reactions, extending the molecular framework. For example, the dibenzo[b,f]azepine moiety has been incorporated into larger structures containing oxadiazole rings. This was achieved by first synthesizing N′-substituted-5H-dibenzo[b,f]azepine-5-carbohydrazides, which were then cyclized using phosphorus oxychloride to yield 2-(5H-dibenzo[b,f]azepin-5-yl)-5-aryl-1,3,4-oxadiazoles. nih.gov
Domino reactions provide an efficient pathway to novel frameworks. A palladium(II)-catalyzed cascade reaction of N-propargyl arylamines with an α,β-unsaturated ester scaffold leads to the formation of 9-chloro-1H-benzo[b]furo[3,4-e]azepin-1-ones, constructing two new heterocyclic rings in a single operation. researchgate.net Furthermore, acid-catalyzed reactions between cyclic enaminones and o-phthalaldehyde (B127526) (OPA) can produce bridged dibenzo[b,f] Current time information in Bangalore, IN.tandfonline.comdiazocines or spiro-methanodibenzo[b,e]azepines, depending on the reaction conditions and substrates. acs.org
Another elegant approach involves the intramolecular cross-coupling of pyrrolidones bearing bromoaryl substituents. This method, particularly when performed under continuous flow conditions using a supported palladium catalyst, has been used to synthesize 4b,5,6,9-tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one, demonstrating the fusion of a pyrrolidine ring to the dibenzazepine (B1670418) system. mdpi.com These strategies underscore the value of the dibenzo[b,f]azepin-2-one and related structures in building molecular complexity for applications in medicinal chemistry and materials science. researchgate.netacs.org
Applications in Materials Science (e.g., Organic Light Emitting Diodes, Dye-Sensitized Solar Cell Dyes)
The unique electronic and photophysical properties of the dibenzo[b,f]azepine core have led to its exploration in materials science, particularly for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net
In the field of OLEDs, derivatives of 10,11-dihydro-5H-dibenzo[b,f]azepine have been developed as host materials for phosphorescent emitters. researchgate.net By attaching electron-donating or electron-withdrawing moieties like triphenylamine (B166846) or pyridine to the azepine core, researchers have created materials with high triplet energy levels (>2.60 eV) and excellent thermal stability, which are crucial for efficient and stable OLED performance. researchgate.net For instance, a red phosphorescent OLED using a dibenzo[b,f]azepine-based host achieved a maximum external quantum efficiency (EQE) of over 26%. researchgate.net A green phosphorescent device with a different derivative demonstrated a high current efficiency of 86.0 cd/A and a power efficiency of 86.7 lm/W. researchgate.net
Table 2: Performance of Dibenzo[b,f]azepine Derivatives in Optoelectronic Devices
| Application | Derivative Type | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| Red PhOLED | D-PY (Host Material) | Max. External Quantum Efficiency (EQE) | >26% | researchgate.net |
| Green PhOLED | S-TPA (Host Material) | Max. Current Efficiency (CE) | 86.0 cd/A | researchgate.net |
| Green PhOLED | S-TPA (Host Material) | Max. Power Efficiency (PE) | 86.7 lm/W | researchgate.net |
| DSSC | YC-1 (D-π-A-π-A Dye) | Overall Conversion Efficiency (η) | 4.38% | researchgate.net |
Role in Catalyst and Ligand Design for Chemical Transformations
The rigid, tricyclic structure of the dibenzo[b,f]azepine framework makes it an attractive scaffold for the design of ligands in coordination chemistry and catalysis. researchgate.netresearchgate.net The ability to introduce functional groups at various positions on the scaffold allows for the fine-tuning of steric and electronic properties of the resulting ligands.
Derivatives of 10,11-dihydrodibenzo[b,f]azepine have been successfully used to create pincer-type ligands. researchgate.net These ligands can coordinate with a variety of metals, including palladium, iridium, and rhodium, to form stable complexes. researchgate.net Such complexes are of great interest in homogeneous catalysis due to their defined geometry and stability.
Furthermore, the dibenzo[b,f]azepine framework has been employed to create ligands for cross-coupling reactions. For example, a phenyl group was introduced at the 10-position of a dibenzoazepine derivative via a Suzuki–Miyaura cross-coupling reaction, where the azepine itself was part of the substrate, showcasing its compatibility with transition metal catalysis. rsc.org In other work, the dibenzo[b,f]azepine core has been functionalized with phosphorus or sulfur atoms on the ring nitrogen to create novel planar chiral ligands, demonstrating the scaffold's potential in asymmetric catalysis. rsc.org The development of catalysts and molecular organic frameworks incorporating dibenzo[b,f]azepine-derived ligands is an active area of research. researchgate.net
Conclusion and Future Research Directions in 2h Dibenzo B,f Azepin 2 One Chemistry
Summary of Key Academic Contributions and Remaining Challenges
Academic research has successfully established foundational methods for the synthesis of 2H-Dibenzo[b,f]azepin-2-one. A notable contribution is its preparation via the oxidation of the readily available 5H-dibenzo[b,f]azepine using reagents like Fremy's salt researchgate.net. The compound is recognized not only as a synthetic intermediate but also for its structural relationship to widely used drugs such as the anticonvulsant carbamazepine (B1668303), where it has been implicated as a potential contributor to idiosyncratic drug reactions smolecule.com. Structurally analogous dibenzazepinones are found in various pharmaceutically-relevant molecules, highlighting the importance of this chemical class researchgate.net.
Despite these contributions, significant challenges remain. The body of literature focusing specifically on the this compound isomer is considerably smaller than that for its parent imine (5H-dibenzo[b,f]azepine) or its saturated analogue (10,11-dihydro-5H-dibenzo[b,f]azepine). A primary challenge is to expand the synthetic toolkit to allow for more varied and efficient access to this scaffold. Furthermore, a comprehensive understanding of its unique physicochemical properties and reactivity, distinct from other isomers and related compounds, is largely unexplored. Overcoming these challenges is crucial for unlocking the full potential of this heterocyclic system in broader chemical applications.
Emerging Trends in Synthetic Methodology for Dibenzoazepinones
The synthesis of the dibenzoazepinone core is evolving, with researchers exploring more efficient and novel methodologies. Beyond classical oxidation reactions, emerging trends point towards innovative ring-forming and ring-expansion strategies.
| Synthetic Method | Description | Key Features | Reference |
| Oxidation | Oxidation of 5H-dibenzo[b,f]azepine using Fremy's salt to yield this compound. researchgate.net | Direct conversion from a common precursor. | researchgate.net |
| Oxidative Ring Expansion | Controlled oxidative ring expansion reactions can produce the dibenzoazepinone skeleton with high yields. smolecule.com | High efficiency (yields up to 86%). smolecule.com | smolecule.com |
| Catalyst-Free Ring Expansion | Methods involving o-alkynylarylaldehydes can lead to the formation of dibenzo[b,d]azepine skeletons, which can be further transformed. smolecule.com | Avoids transition metal catalysts. | smolecule.com |
Future synthetic endeavors are likely to focus on asymmetric synthesis to control stereochemistry, the development of one-pot cascade reactions that build molecular complexity rapidly, and the application of modern synthetic technologies like photoredox catalysis, which has shown promise for related nitrogen-containing heterocyclic systems beilstein-journals.org. Drawing inspiration from the synthesis of related structures like dibenzo[b,f]oxepines, techniques such as intramolecular McMurry reactions, Ullmann ether formation, and Knoevenagel condensations could be adapted to create novel pathways to dibenzoazepinone cores mdpi.com.
Opportunities in Fundamental Reactivity and Mechanistic Studies
The known reactivity of this compound provides a solid foundation for more profound mechanistic investigations. The compound is known to undergo several key transformations, demonstrating its versatility as a synthetic building block smolecule.com.
Reduction Reactions : The imine bond within derivatives can be reduced to furnish various N-substituted products in high yields smolecule.com.
Oxidation Reactions : The compound can be further oxidized to produce lactams, which are valuable structures in medicinal chemistry smolecule.com.
Cyclization Reactions : It serves as a precursor in ring-closure reactions to form new, more complex heterocyclic systems like oxazine (B8389632) derivatives smolecule.com.
A significant opportunity lies in the detailed mechanistic elucidation of these processes. For instance, kinetic and computational studies on the oxidation of 5H-dibenzo[b,f]azepine could reveal the precise pathway and intermediates involved. The conjugated enone-like system within the molecule presents an untapped potential for exploring conjugate addition reactions. Furthermore, its utility in pericyclic reactions, transition-metal-catalyzed cross-coupling, and as a dienophile or diene in cycloaddition reactions remains to be systematically investigated.
Integration of Advanced Characterization and Computational Insights
The integration of modern analytical and computational tools is poised to significantly accelerate progress in understanding this compound. While detailed characterization of various dibenzo[b,f]azepine derivatives has been performed using NMR, mass spectrometry, and HPLC-UV-VIS techniques, a dedicated focus on the 2-one isomer is needed lew.roresearchgate.net.
Computational studies have already provided valuable insights into the geometry of the parent 5H-dibenzo[b,f]azepine scaffold, confirming its non-planar, partially aromatic central ring mdpi.com. Similar theoretical investigations on this compound could offer predictive power regarding its electronic structure, stability, and reactivity hotspots.
| Area of Integration | Potential Impact |
| Computational Chemistry (DFT) | Predict reaction outcomes, elucidate transition states, and calculate spectroscopic properties to guide experimental design. mdpi.comnih.gov |
| X-ray Crystallography | Provide unambiguous determination of the three-dimensional structure of the molecule and its derivatives, confirming stereochemistry and conformation mdpi.com. |
| Advanced NMR Spectroscopy | Utilize 2D techniques (COSY, HMBC, HSQC) for complete structural assignment of complex reaction products. |
| In Silico Modeling | Explore potential interactions with biological targets, leveraging its structural similarity to known bioactive molecules nih.gov. |
By combining computational predictions with advanced spectroscopic and crystallographic data, researchers can build a comprehensive structure-property-reactivity profile for this compound, enabling its rational deployment in more complex chemical endeavors.
Potential for Innovation in Diverse Areas of Pure Chemical Science
The unique structural and electronic features of this compound open doors to innovation in several areas of pure chemical science, extending beyond its role as a synthetic intermediate.
Medicinal Chemistry : The dibenzo[b,f]azepine core is a privileged scaffold in drug discovery nih.govresearchgate.net. The 2-one derivative offers a new template for designing novel ligands and probes for various biological targets.
Materials Science : Donor-acceptor (D-A) type molecules are crucial in the development of photocatalysts and organic electronics beilstein-journals.org. The electron-deficient nature of the enone system combined with the electron-rich aromatic portions of this compound suggests its potential as a novel building block for such D-A materials.
Supramolecular Chemistry : The rigid, non-planar, and polar nature of the molecule could be exploited in the design of host-guest systems, molecular sensors, or unique self-assembling architectures.
Coordination Chemistry : The nitrogen and oxygen atoms could act as coordination sites, making the molecule a candidate for novel ligand design in organometallic chemistry, potentially leading to new catalysts or functional materials.
Future research that explores these avenues will undoubtedly establish this compound as a versatile and valuable compound in the broader landscape of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
